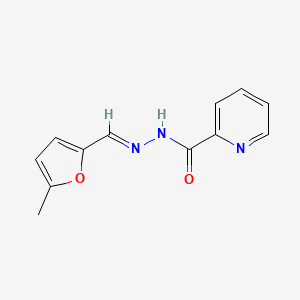![molecular formula C15H10ClFN4OS B11664993 3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664993.png)
3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-chlorothiophène-2-yl)-N'-[(E)-(4-fluorophényl)méthylidène]-1H-pyrazole-5-carbohydrazide est un composé organique complexe qui a suscité l'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(5-chlorothiophène-2-yl)-N'-[(E)-(4-fluorophényl)méthylidène]-1H-pyrazole-5-carbohydrazide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante implique la condensation de l'acide 5-chlorothiophène-2-carboxylique avec l'hydrate d'hydrazine pour former l'hydrazide correspondante. Cet intermédiaire est ensuite mis à réagir avec le 4-fluorobenzaldéhyde en conditions acides pour donner le produit final.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait le passage à l'échelle des procédures de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin d'assurer un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(5-chlorothiophène-2-yl)-N'-[(E)-(4-fluorophényl)méthylidène]-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le cycle chlorothiophène peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation des sulfoxydes ou sulfones correspondants.
Réduction : Formation de dérivés d'hydrazide réduits.
Substitution : Formation de dérivés thiophéniques substitués.
Applications de la recherche scientifique
Le 3-(5-chlorothiophène-2-yl)-N'-[(E)-(4-fluorophényl)méthylidène]-1H-pyrazole-5-carbohydrazide présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisation potentielle dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-(5-chlorothiophène-2-yl)-N'-[(E)-(4-fluorophényl)méthylidène]-1H-pyrazole-5-carbohydrazide n'est pas entièrement compris, mais on pense qu'il interagit avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Des recherches supplémentaires sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Applications De Recherche Scientifique
3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2E)-1-(5-chlorothiophène-2-yl)-3-{4-[(E)-2-phényléthényl]phényl}prop-2-én-1-one
- 3-(5-chlorothiophène-2-yl)-2-méthylprop-2-énal
- 6-(5-chlorothiophène-2-yl)pyridazin-3-amine
Unicité
Le 3-(5-chlorothiophène-2-yl)-N'-[(E)-(4-fluorophényl)méthylidène]-1H-pyrazole-5-carbohydrazide se distingue par sa combinaison d'un cycle chlorothiophène et d'un groupe fluorophényle, qui confère des propriétés électroniques et stériques uniques. Ces caractéristiques en font un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C15H10ClFN4OS |
|---|---|
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
5-(5-chlorothiophen-2-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H10ClFN4OS/c16-14-6-5-13(23-14)11-7-12(20-19-11)15(22)21-18-8-9-1-3-10(17)4-2-9/h1-8H,(H,19,20)(H,21,22)/b18-8+ |
Clé InChI |
KNTGNPOEVPVMEC-QGMBQPNBSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)F |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11664915.png)
![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11664925.png)
methanone](/img/structure/B11664939.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11664945.png)
![Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664953.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11664956.png)

![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664965.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11664968.png)

![6-Amino-4-(biphenyl-4-yl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664980.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664987.png)
![4-bromo-2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl propanoate](/img/structure/B11664997.png)
![4-[5-(2-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11665007.png)
